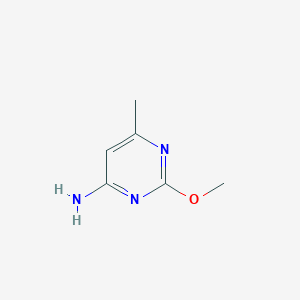
2-Methoxy-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methylpyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. The methoxy and methyl groups attached to the pyrimidine ring influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of related pyrimidine compounds has been explored in various studies. For instance, 2-amino-4-methoxy-6-methylthiopyrimidine was synthesized from 2-amino-4-chloro-6-methoxypyrimidine and sodium thiomethylate, achieving a high yield and purity under optimum conditions . Another study reported the synthesis of 2-amino-4-methoxypyrimidine through a methoxylation reaction of 2-amino-4-chloropyrimidine, which was obtained from chlorination of isocytosine, indicating the potential for industrial production due to low cost and high yields .
Molecular Structure Analysis
Quantum chemical calculations have been used to elucidate the molecular structure and spectroscopic insights of similar compounds. For example, the molecular structure of 2-amino-4-methoxy-6-methylpyrimidine was investigated using density functional theory (DFT), revealing the optimized geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . The crystal and molecular structures of related compounds have also been determined, confirming conformational differences and substantial hydrogen-bonding interactions within the crystal structures .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with various nucleophiles has been studied, showing that reactions can lead to a range of products, including ring transformations and aminations . The reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and primary amines can yield both 4-iminiopyran salts and pyridinium salts, with the product ratio depending on the amine's basicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Hydrogen bonding plays a significant role in the solid-state structure, as seen in 2-amino-4-methoxy-6-methylpyrimidine, where molecules are linked into chains and sheets by N-H...N hydrogen bonds and aromatic pi-pi-stacking interactions . Theoretical calculations, such as those performed on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, provide insights into the molecule's stability, charge distribution, and potential biological activity .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
- Ring Transformations : The compound's derivatives undergo fascinating ring transformations and meta-rearrangements when reacting with nucleophiles, showcasing its utility in creating novel heterocyclic compounds (Hertog et al., 2010).
- Hydrogen Bonding : Studies have explored the hydrogen bonding patterns in similar compounds, revealing intricate networks of N-H...N hydrogen bonds and aromatic pi-pi stacking interactions, which could influence the design of new materials and drugs (Glidewell et al., 2003).
- Molecular Docking and DFT Studies : The significance of 2-Methoxy-6-methylpyrimidin-4-amine derivatives in hypertension treatment has been underscored through DFT, molecular docking, and experimental analyses, highlighting its potential as an I1 imidazoline receptor agonist (Aayisha et al., 2019).
Pharmacological Applications
- Anti-HIV Activity : Synthesis and evaluation of novel MC-1220 analogs, including derivatives of 2-Methoxy-6-methylpyrimidin-4-amine, have shown promising activity against HIV-1, demonstrating the compound's relevance in developing new antiviral therapies (Loksha et al., 2016).
- Antituberculosis Effect : Derivatives have been identified with significant antituberculous effects, presenting a pathway for new therapeutic agents against tuberculosis (Erkin & Krutikov, 2007).
Material Science and Molecular Structure
- Spectroscopic Insights : Quantum chemical calculations have provided deep insights into the molecular structure, spectroscopic characteristics, and non-linear optical properties of related compounds, contributing to the understanding of their electronic and photophysical behaviors (Prabavathi & Nilufer, 2015).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is suggested that the compound may act as a nucleophile, potentially attacking other compounds in a chemical reaction . More detailed studies are required to elucidate the exact interactions with its targets and the resulting changes.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the affected pathways and their downstream effects of this compound would require further investigation.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methoxy-6-methylpyrimidin-4-amine are not well-documented. These properties are crucial for understanding the bioavailability of the compound. The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere
Result of Action
Understanding these effects would provide insights into the potential therapeutic applications of this compound .
Propiedades
IUPAC Name |
2-methoxy-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSIYKXFJURIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

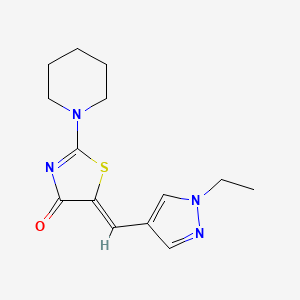

![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)
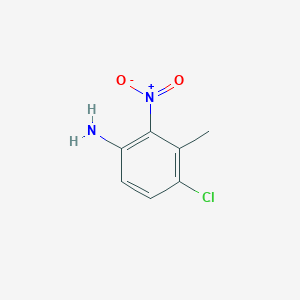
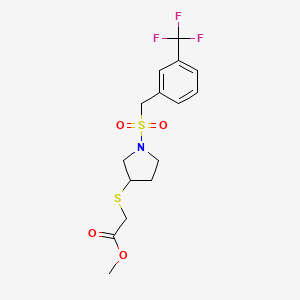
![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)
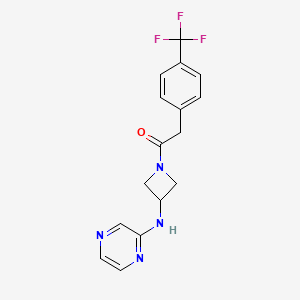
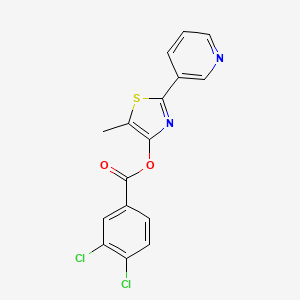
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)

![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)